molecular formula C12H15NS B13520127 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide

Cat. No.: B13520127
M. Wt: 205.32 g/mol
InChI Key: CWWMACAZJXYBDU-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide (CAS 1342410-07-4) is a small molecule organic compound with the molecular formula C12H15NS and a molecular weight of 205.33 g/mol . This chemical features a tetrahydronaphthalene (tetralin) scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets, coupled with a reactive ethanethioamide group . The thioamide moiety is of significant interest in drug discovery, particularly in the development of metal-chelating agents and as a key functional group in inhibitors of enzymatic activity. Research into analogous tetrahydronaphthalene amide (THNA) derivatives has shown considerable promise in several therapeutic areas. Scientific literature reports that such compounds are being investigated as novel inhibitors of Mycobacterium tuberculosis ATP synthase, representing a new class of potential therapeutic agents for drug-resistant tuberculosis . Furthermore, structurally related molecules based on the tetrahydronaphthalene core have been explored as highly potent dopamine D2/D3 receptor agonists with iron chelation capabilities, indicating potential application in symptomatic and neuroprotective therapy for Parkinson's disease . The presence of the tetrahydronaphthalene scaffold also suggests potential for central nervous system (CNS) activity and interaction with neurological targets. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental investigations.

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanethioamide

InChI

InChI=1S/C12H15NS/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2,(H2,13,14)

InChI Key

CWWMACAZJXYBDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC(=S)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanethioamide generally follows these steps:

  • Step 1: Formation of the Tetrahydronaphthyl Ethylamine Intermediate
    This involves reductive amination of 1,2,3,4-tetrahydronaphthalen-1-one with an appropriate amine source to yield the tetrahydronaphthyl ethylamine derivative. Reductive amination can be catalyzed by metal hydrides or catalytic hydrogenation under controlled conditions.

  • Step 2: Conversion to Ethanethioamide
    The ethylamine intermediate is then transformed into the ethanethioamide through reaction with thiocarbonyl reagents such as Lawesson's reagent or by direct substitution using thioamide-forming agents like ammonium thiocyanate under acidic or basic conditions.

Specific Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Reductive Amination 1,2,3,4-Tetrahydronaphthalen-1-one, amine, reducing agent (e.g., NaBH4, catalytic hydrogenation) Temperature: 0–80°C; solvent: ethanol or methanol
2 Thioamide Formation Lawesson's reagent or ammonium thiocyanate, acid/base catalyst Temperature: -80°C to 160°C; microwave-assisted heating possible for efficiency

Catalysts and Bases

The preparation often employs bases and catalysts that facilitate nucleophilic substitution and thioamide formation. Suitable bases include:

  • Inorganic bases: sodium hydroxide, potassium carbonate, calcium hydroxide
  • Organic bases: triethylamine, pyridine, N,N-dimethylaminopyridine (DMAP)
  • Metal catalysts: palladium complexes for coupling reactions if functionalization is needed

Advanced Functionalization Techniques

In some advanced syntheses, protective groups (e.g., benzyl protection) are introduced to the amine function to improve selectivity during multi-step reactions, followed by deprotection and coupling to form the final ethanethioamide.

Microwave-assisted synthesis has been reported to improve reaction rates and yields, especially in the thioamide formation step, by providing rapid and uniform heating.

Representative Synthetic Scheme

1,2,3,4-Tetrahydronaphthalen-1-one
    |
    | Reductive amination (NaBH4, amine)
    V
Tetrahydronaphthyl ethylamine intermediate
    |
    | Reaction with Lawesson's reagent or ammonium thiocyanate
    V
this compound

Research Findings and Optimization

  • Reaction temperature is critical, with thioamide formation proceeding effectively between -80°C and 160°C, allowing flexibility depending on reagent stability.
  • Microwave technology can enhance reaction efficiency and yield in thioamide synthesis, reducing reaction time significantly.
  • The choice of base influences the reaction outcome; tertiary amines like triethylamine and pyridine provide good yields and selectivity.
  • Protecting groups on the tetrahydronaphthyl amine can be strategically used to prevent side reactions and enable selective functionalization steps.

Summary Table of Preparation Parameters

Parameter Range/Options Impact on Synthesis
Temperature -80°C to 160°C Controls reaction rate and selectivity
Pressure Atmospheric, elevated, or reduced Flexibility in reaction conditions
Bases NaOH, K2CO3, triethylamine, pyridine Affects nucleophilicity and yield
Catalysts Palladium complexes (for coupling steps) Enables functional group transformations
Heating Method Conventional or microwave-assisted Microwave reduces reaction time, improves yield
Protecting Groups Benzyl or others Enhances selectivity in multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide with structurally or functionally related compounds, emphasizing differences in structure, activity, and toxicity.

Compound Name Key Functional Groups Molecular Formula Pharmacological/Toxicological Notes Evidence Source
This compound Ethanethioamide, tetrahydronaphthalene C₁₂H₁₄N₂S (inferred) Likely metal-chelating properties; potential anticancer applications (analogy to thiosemicarbazones)
2-(3,4-Dihydronaphthalen-1-ylidene)hydrazinecarbothioamide Thiosemicarbazone, dihydronaphthalene C₁₁H₁₁N₃S Anti-melanogenesis activity in melanoma cells
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene Epoxide, diol, tetrahydronaphthalene C₁₀H₁₀O₃ Reactive metabolite; implicated in naphthalene toxicity via CYP-mediated oxidation
2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro...) Bromoacetophenone, tetramethyl groups C₁₆H₂₁BrO Halogenated ketone; potential use in synthetic chemistry (e.g., alkylation)
2-(1,2,3,4-Tetrahydronaphthalen-5-yl)propanoic acid Carboxylic acid, tetrahydronaphthalene C₁₃H₁₆O₂ Increased solubility due to -COOH; possible NSAID-like applications
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid Amino acid, tetrahydronaphthalene C₁₂H₁₅NO₂ Glycine analog; potential neurotransmitter or peptide synthesis role

Structural and Functional Differences

  • Thioamide vs. Thiosemicarbazone : The target compound’s ethanethioamide group differs from the hydrazinecarbothioamide in ’s thiosemicarbazone. The latter’s hydrazine bridge may enhance metal chelation, critical for anticancer activity .
  • Reactivity : Compared to the reactive epoxide metabolite in naphthalene toxicity (), the thioamide group in the target compound is less electrophilic, suggesting lower direct toxicity but possible metabolic activation risks.
  • Substituent Effects : Bromo and carboxylic acid derivatives () exhibit distinct reactivity—bromo groups facilitate nucleophilic substitution, while -COOH enhances solubility and acidity.

Pharmacological Implications

  • Anticancer Potential: Thiosemicarbazones () inhibit melanogenesis, implying that the target compound’s thioamide group may similarly interfere with cellular pathways, though its tetrahydronaphthalene core could alter tissue penetration .
  • Toxicity Profile : Naphthalene metabolites like the epoxide () are cytotoxic due to DNA adduct formation, whereas the thioamide’s chelation properties might mitigate oxidative stress but require metabolic stability studies .

Biological Activity

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and experimental data.

  • Molecular Formula : C12H15NS
  • Molecular Weight : 205.32 g/mol
  • CAS Number : 1344968-64-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its cytotoxic properties and potential therapeutic applications.

Cytotoxicity Studies

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects : A study involving thiosemicarbazone derivatives showed that related compounds demonstrated cytotoxicity towards murine P388 and L1210 cells as well as human Molt 4/C8 and CEM T-lymphocytes. The compounds were noted for their ability to interfere with nucleic acid and protein biosynthesis, suggesting a mechanism of action that could be relevant for anticancer therapies .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Nucleic Acid Synthesis : This compound may disrupt the synthesis of DNA and RNA in cancer cells.
  • Alteration of Redox Potential : It has been suggested that the compound could affect the redox state within cells, leading to increased oxidative stress and subsequent cell death in malignant cells .

Study on Thiosemicarbazones

A significant study focused on thiosemicarbazone derivatives revealed that compounds similar to this compound exhibited notable antitumor activity. The study reported:

  • Cell Line Testing : Various human tumor cell lines were tested for sensitivity to these compounds. The results indicated that some derivatives showed higher cytotoxicity compared to established chemotherapeutic agents like melphalan .

Data Table: Summary of Biological Activity

Study ReferenceCell Lines TestedCytotoxicity ObservedMechanism of Action
Murine P388, L1210YesInhibition of nucleic acid synthesis
Human Molt 4/C8, CEM T-cellsYesAlteration of redox potential

Q & A

Q. Optimizing in vivo pharmacokinetic studies: What parameters are critical?

  • Key Metrics : Measure plasma half-life (t½) , brain penetration (logBB >0.3), and metabolic stability using liver microsomes.
  • Case Study : LP44, a tetrahydronaphthalene derivative, achieves 70% oral bioavailability in rats via CYP3A4-mediated metabolism .

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